molecular formula C17H17N3O2S B269160 N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide

N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide

Cat. No. B269160
M. Wt: 327.4 g/mol
InChI Key: NRDGMUSNMFIQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide, commonly known as ACP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ACP belongs to the class of compounds known as thioamides, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

ACP has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ACP has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and bacterial infections. ACP has also been used as a tool for studying biological processes, such as protein-protein interactions and enzyme activity.

Mechanism of Action

The mechanism of action of ACP is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. ACP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. ACP has also been shown to inhibit the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
ACP has been shown to exhibit a wide range of biochemical and physiological effects. ACP has been shown to reduce inflammation and pain in animal models of arthritis. ACP has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. ACP has also been shown to exhibit antimicrobial activity against a variety of bacterial species.

Advantages and Limitations for Lab Experiments

ACP has several advantages for use in lab experiments. ACP is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. ACP is also stable under a variety of experimental conditions, making it a valuable tool for studying biological processes. However, one limitation of ACP is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on ACP. One area of research could focus on the development of ACP analogs with improved biological activity and selectivity. Another area of research could focus on the use of ACP as a tool for studying protein-protein interactions and enzyme activity. Additionally, further studies are needed to fully understand the mechanism of action of ACP and its potential applications in the treatment of various diseases.

Synthesis Methods

ACP can be synthesized through a multistep process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-acetylaminoaniline to form the desired product, ACP. The synthesis of ACP has been optimized to yield high purity and yield, making it a valuable compound for scientific research.

properties

Product Name

N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(3-acetamidophenyl)carbamothioyl]-3-methylbenzamide

InChI

InChI=1S/C17H17N3O2S/c1-11-5-3-6-13(9-11)16(22)20-17(23)19-15-8-4-7-14(10-15)18-12(2)21/h3-10H,1-2H3,(H,18,21)(H2,19,20,22,23)

InChI Key

NRDGMUSNMFIQSO-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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